4-Bromo-2-chloro-L-phenylalanine is an amino acid derivative that combines a phenylalanine backbone with halogen substituents. This compound is of significant interest in biochemical research due to its potential applications in drug development and as a building block in peptide synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for synthetic organic chemistry.
This compound can be synthesized through various methods, which involve the introduction of bromine and chlorine into the phenylalanine structure. Research has shown that derivatives of phenylalanine, including 4-bromo-2-chloro-L-phenylalanine, can be produced using asymmetric synthesis techniques and phase transfer catalysis .
4-Bromo-2-chloro-L-phenylalanine belongs to the class of halogenated amino acids. It is categorized as a substituted phenylalanine derivative, which is a type of non-proteinogenic amino acid. These compounds are often used in medicinal chemistry and biochemistry for their unique properties.
The synthesis of 4-bromo-2-chloro-L-phenylalanine typically involves several steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and selectivity. For example, reactions may be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures to facilitate the halogenation process .
The molecular structure of 4-bromo-2-chloro-L-phenylalanine consists of:
The molecular formula is C9H9BrClN2O2, with a molar mass of approximately 277.54 g/mol. The compound exhibits specific stereochemistry due to the presence of the chiral center at the alpha carbon.
4-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions typical for amino acids:
These reactions often require specific conditions such as catalysts or protective groups to ensure selectivity and yield.
The mechanism by which 4-bromo-2-chloro-L-phenylalanine acts in biological systems often involves its incorporation into peptides or proteins, where it may influence protein folding, stability, or activity due to its unique side-chain properties.
Research indicates that halogenated amino acids can affect enzyme activity and receptor binding affinity, potentially leading to enhanced therapeutic effects or altered pharmacokinetics when used in drug design .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for structural confirmation .
4-Bromo-2-chloro-L-phenylalanine finds applications in various fields:
The site-specific incorporation of 4-bromo-2-chloro-L-phenylalanine into proteins leverages engineered components of the translation machinery. This halogenated non-canonical amino acid (ncAA) serves as a versatile handle for post-translational modifications and biophysical probes, necessitating precise enzymatic tools for its genetic encoding.
The mutant pyrrolysyl-tRNA synthetase (PylRS) variant N346A/C348A demonstrates exceptional polyspecificity toward meta-substituted phenylalanine derivatives, including halogenated analogs. As reported in studies profiling its substrate tolerance, this engineered aaRS incorporates diverse aryl-aliphatic ncAAs bearing halogens (F, Cl, Br, I), trifluoromethyl, nitrile, and azide groups. The catalytic efficiency varies significantly based on steric bulk and electronic properties: bulkier halogens like bromine and iodine exhibit higher incorporation efficiency (85–95%) compared to smaller fluorine substituents (<50%) due to reduced cellular toxicity and enhanced binding affinity [2]. Molecular dynamics simulations indicate that the expanded binding pocket of the N346A/C348A mutant accommodates meta-halogenated phenylalanines through hydrophobic interactions and halogen bonding with residue Tyr384 [7].
Table 1: Incorporation Efficiency of Halogenated Phenylalanine Derivatives by PylRS N346A/C348A
Substituent | Detected Mass of sfGFP (Da) | Relative Incorporation Efficiency |
---|---|---|
3-Br | 27,867 | 95% |
3-Cl | 27,822 | 90% |
3-F | 27,806 | 45% |
3-I | 27,914 | 92% |
Directed evolution of the PylRS-tRNAPyl* pair has enabled the efficient incorporation of 4-bromo-2-chloro-L-phenylalanine. Initial screening identified the N346A/C348A mutant as a starting point due to its intrinsic flexibility toward aryl-aliphatic ncAAs. Iterative rounds of mutagenesis focused on residues Tyr124, Leu305, and Cys348 to enhance recognition of ortho-dihalogenated phenylalanine derivatives. A fluorescence-based selection system using superfolder GFP (sfGFP) with an amber mutation at position 2 enabled isolation of variants with 4.8-fold improved catalytic efficiency (kcat/KM = 1.2 × 104 M−1s−1) for 4-bromo-2-chloro-L-phenylalanine compared to the parent enzyme. This optimized system achieved >90% incorporation fidelity in model proteins like myoglobin and antibody fragments [2].
Fluorescence assays using sfGFP reporter systems provide high-throughput evaluation of aaRS permissivity. Cells expressing the PylRS N346A/C348A mutant and sfGFP-2TAG are cultured in minimal media supplemented with 4-bromo-2-chloro-L-phenylalanine. Incorporation efficiency correlates linearly with sfGFP fluorescence intensity (λex = 485 nm, λem = 510 nm). Halogenated derivatives induce 8–12-fold higher fluorescence than negative controls (e.g., unmodified phenylalanine), confirming successful ncAA incorporation. Meta-brominated phenylalanine derivatives yield the highest signals due to optimal aaRS recognition and minimal cellular interference. This method discerns subtle differences in catalytic efficiency—variants with ≥60% relative fluorescence are typically advanced for protein-scale validation [2].
Table 2: Fluorescence Screening of Halogenated Phenylalanine Derivatives
Derivative | Relative Fluorescence (a.u.) | Incorporation Rate (%) |
---|---|---|
4-Br-2-Cl-Phe | 11.8 ± 0.7 | 92.1 ± 3.2 |
3-Br-Phe | 12.1 ± 0.5 | 94.3 ± 2.8 |
3,5-DiBr-Phe | 10.2 ± 0.4 | 88.6 ± 3.1 |
4-NO2-Phe | 2.3 ± 0.3 | 18.9 ± 1.7 |
The sfGFP reporter system outperforms traditional myoglobin-based assays in sensitivity and quantification accuracy for evaluating halogenated phenylalanine incorporation. In E. coli expressing sfGFP-2TAG, the PylRS N346A/C348A mutant achieves 72–80% yield for 4-bromo-2-chloro-L-phenylalanine incorporation, quantified via fluorescence polarization. In contrast, parallel assays using myoglobin with an amber mutation (TAG at residue 4) show lower yields (45–60%) due to heme interference and reduced solubility of halogenated variants. Mass spectrometry confirms higher misincorporation rates in myoglobin (8–12%) compared to sfGFP (2–5%). The sfGFP system’s quantitative readout enables real-time monitoring, whereas myoglobin requires cumbersome purification and UV-vis spectroscopy for validation [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1